Cas no 1489063-08-2 (tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate)

tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid, N-[(3-aminocyclobutyl)methyl]-N-methyl-, 1,1-dimethylethyl ester
- E88397
- AKOS015332919
- tert-butyl N-[(3-aminocyclobutyl)methyl]-N-methylcarbamate
- PS-19050
- 3-Amino-1-[(Boc-(methyl)amino)methyl]cyclobutane
- 1489063-08-2
- tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate
- tert-butyl N-[(3-aminocyclobutyl)methyl]-N-methyl-carbamate
- MFCD21659383
- SY323428
- 3-[[Boc(methyl)amino]methyl]cyclobutanamine
-
- Inchi: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)7-8-5-9(12)6-8/h8-9H,5-7,12H2,1-4H3
- InChI Key: HSUBQHFUPSGCQJ-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)N(CC1CC(N)C1)C
Computed Properties
- Exact Mass: 214.168127949g/mol
- Monoisotopic Mass: 214.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 55.6Ų
tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1539389-1g |
tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate |
1489063-08-2 | 95% | 1g |
$1328.0 | 2025-02-25 | |
Chemenu | CM1017555-1g |
tert-butyl N-[(3-aminocyclobutyl)methyl]-N-methyl-carbamate |
1489063-08-2 | 95%+ | 1g |
$936 | 2022-12-31 | |
eNovation Chemicals LLC | Y1219239-10G |
tert-butyl N-[(3-aminocyclobutyl)methyl]-N-methyl-carbamate |
1489063-08-2 | 97% | 10g |
$4840 | 2024-07-21 | |
Chemenu | CM1017555-250mg |
tert-butyl N-[(3-aminocyclobutyl)methyl]-N-methyl-carbamate |
1489063-08-2 | 95%+ | 250mg |
$374 | 2022-12-31 | |
eNovation Chemicals LLC | Y1219239-250mg |
tert-butyl N-[(3-aminocyclobutyl)methyl]-N-methyl-carbamate |
1489063-08-2 | 95% | 250mg |
$385 | 2025-03-03 | |
eNovation Chemicals LLC | Y1219239-10g |
tert-butyl N-[(3-aminocyclobutyl)methyl]-N-methyl-carbamate |
1489063-08-2 | 95% | 10g |
$4840 | 2025-03-03 | |
eNovation Chemicals LLC | Y1219239-500mg |
tert-butyl N-[(3-aminocyclobutyl)methyl]-N-methyl-carbamate |
1489063-08-2 | 95% | 500mg |
$645 | 2025-03-03 | |
eNovation Chemicals LLC | Y1219239-250MG |
tert-butyl N-[(3-aminocyclobutyl)methyl]-N-methyl-carbamate |
1489063-08-2 | 97% | 250mg |
$385 | 2024-07-21 | |
eNovation Chemicals LLC | Y1219239-100mg |
tert-butyl N-[(3-aminocyclobutyl)methyl]-N-methyl-carbamate |
1489063-08-2 | 97% | 100mg |
$250 | 2024-07-21 | |
eNovation Chemicals LLC | Y1219239-5G |
tert-butyl N-[(3-aminocyclobutyl)methyl]-N-methyl-carbamate |
1489063-08-2 | 97% | 5g |
$2905 | 2024-07-21 |
tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate Related Literature
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
Additional information on tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate
Introduction to Tert-Butyl ((3-Aminocyclobutyl)methyl)(methyl)carbamate (CAS No. 1489063-08-2)
tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate, with the CAS number 1489063-08-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex molecular structure, exhibits a unique set of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both amino and carbamate functional groups in its molecular framework suggests potential applications in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic disorders.
The< strong>tert-butyl group, a common protective group in organic synthesis, contributes to the stability of the molecule while allowing for selective modifications at other reactive sites. This characteristic is particularly useful in multi-step synthetic pathways where regioselectivity is crucial. The< strong>(3-aminocyclobutyl)methyl moiety introduces a cyclic structure with an amine substituent, which can participate in various hydrogen bonding interactions and coordinate with metal ions, making it a versatile building block for complex molecular architectures.
The carbamate functionality, derived from the reaction of an amine with carbon dioxide in the presence of a suitable activating agent, is a key feature that enhances the reactivity of the molecule. Carbamates are widely recognized for their role as pharmacophores in drug design, often serving as intermediates in the synthesis of protease inhibitors and other enzyme-targeting agents. The combination of these features makes tert-butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater accuracy. Studies have shown that molecules containing cyclobutyl and amino groups exhibit potential neuroprotective properties, which could be exploited in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the carbamate moiety has been implicated in the development of drugs that modulate metabolic pathways, offering new avenues for treating conditions like diabetes and obesity.
In vitro studies have demonstrated that tert-butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate can interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. These interactions may lead to the development of novel therapeutic agents with improved efficacy and reduced side effects. For instance, preliminary research suggests that this compound may inhibit certain proteases associated with inflammation and oxidative stress, thereby providing a potential therapeutic strategy for chronic inflammatory diseases.
The synthesis of this compound involves multi-step organic transformations, requiring careful optimization to achieve high yields and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been employed to construct the complex cyclic framework efficiently. These methodologies not only enhance the synthetic efficiency but also allow for the introduction of functional groups at specific positions within the molecule, tailoring its biological activity to meet specific therapeutic needs.
The role of this compound as a building block in drug discovery is further highlighted by its ability to undergo further functionalization. For example, derivatives of tert-butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate have been synthesized by introducing additional substituents at various positions within the molecule. These modifications have led to compounds with enhanced solubility, improved pharmacokinetic profiles, and increased target specificity. Such advances underscore the importance of this compound in medicinal chemistry and its potential as a precursor for next-generation therapeutics.
The growing interest in green chemistry principles has also influenced the synthesis of this compound. Researchers are increasingly adopting sustainable methodologies that minimize waste generation and reduce environmental impact. Techniques such as solvent-free reactions, catalytic processes using recyclable materials, and microwave-assisted synthesis have been explored to develop more eco-friendly synthetic routes for tert-butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing practices.
In conclusion, tert-butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate (CAS No. 1489063-08-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological applications. The combination of protective< strong>tert-butyl groups, reactive< strong>(3-aminocyclobutyl)methyl moieties, and versatile carbamate functionalities makes this compound a valuable tool for drug discovery. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like tert-butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate are poised to play a crucial role in developing innovative treatments for various human diseases.
1489063-08-2 (tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate) Related Products
- 2640281-87-2(2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride)
- 450345-21-8(methyl 2-(6-amino-5-nitropyrimidin-4-yl)aminobenzoate)
- 1806836-69-0(3-Amino-6-(bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine)
- 1415749-16-4(Pyridine, 2-hydrazinyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 637749-06-5(3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate)
- 1261870-35-2(2,6-Difluoro-3-(3-(trifluoromethyl)phenyl)pyridine)
- 1176646-05-1((1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol)
- 2138025-34-8(N-(4-tert-butylpyrimidin-2-yl)-3-chloro-2,2-dimethylpropanamide)
- 957034-91-2(4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)
- 2138290-76-1(2-(aminomethyl)-6-chlorophenol hydrochloride)
